
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
Übersicht
Beschreibung
“1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone” is a chemical compound with the molecular formula C11H11FO . It has a molecular weight of 178.203 Da . The compound is also known by other names such as Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluoro-indenyl group attached to an ethanone group . The InChI code for the compound is InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.203 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wirkmechanismus
The mechanism of action of FLE involves its inhibition of the enzyme MAO, which results in an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This increase in neurotransmitter levels has been shown to have various biochemical and physiological effects, including the modulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
FLE has been shown to have various biochemical and physiological effects, including the modulation of mood, cognition, and behavior. FLE has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. FLE has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FLE in lab experiments include its potency as an inhibitor of the enzyme MAO, its anti-inflammatory and anti-tumor properties, and its potential applications in various scientific research fields. The limitations of using FLE in lab experiments include its toxicity at high concentrations, its potential interactions with other drugs, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on FLE, including the development of more efficient synthesis methods, the exploration of its potential applications in cancer research, and the investigation of its interactions with other drugs. Additionally, further research is needed to fully understand the mechanism of action of FLE and its potential applications in various scientific research fields.
Conclusion:
In conclusion, FLE is a promising compound for use in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FLE has been found to have various biochemical and physiological effects, including the modulation of mood, cognition, and behavior, and its potential applications in cancer research. While there are limitations to using FLE in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
FLE has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. FLE has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. FLE has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for use in cancer research.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMMXSLPWDLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670274 | |
| Record name | 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1244949-19-6 | |
| Record name | 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



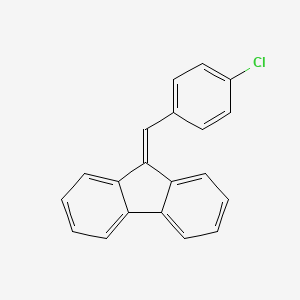
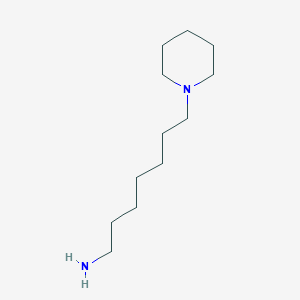
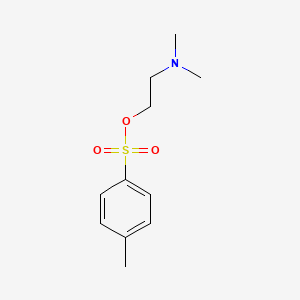
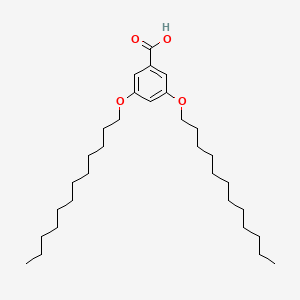
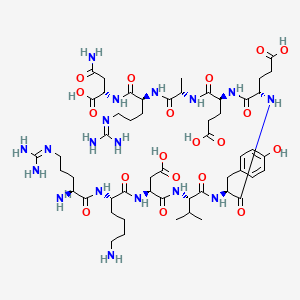
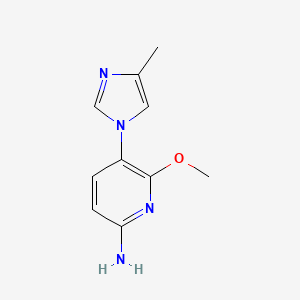
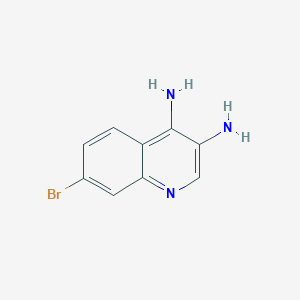

![Spiro[3.5]nonan-7-amine](/img/structure/B3046354.png)
![2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B3046356.png)
![5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3046357.png)
![6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3046358.png)
![methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B3046361.png)
![(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine](/img/structure/B3046363.png)